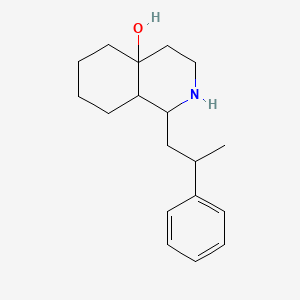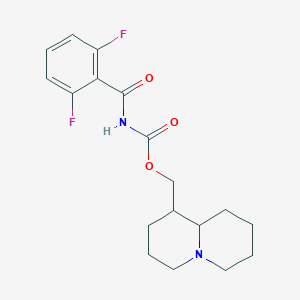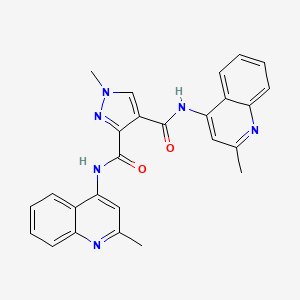![molecular formula C24H29ClN2O3 B5968772 N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide](/img/structure/B5968772.png)
N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide, also known as ML352, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide involves its ability to bind to Hsp70, a protein that is overexpressed in cancer cells and plays a role in protein folding and stability. By binding to Hsp70, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide disrupts its function and leads to the degradation of client proteins, including those that promote cancer cell growth. In Alzheimer's and Parkinson's disease, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to reduce the accumulation of toxic proteins by promoting their degradation through the lysosomal pathway.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor growth in animal models. In Alzheimer's and Parkinson's disease, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to reduce the accumulation of toxic proteins in the brain and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide is its specificity for Hsp70, which makes it a promising candidate for cancer therapy. N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has also been shown to have low toxicity in animal models, which is an important consideration for drug development. One limitation of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide research. One direction is to optimize the synthesis method to produce higher yields and improve solubility. Another direction is to investigate the potential of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide as a therapeutic agent in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide analogs with improved pharmacokinetic properties could lead to the development of more effective drugs.
Synthesis Methods
The synthesis of N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide involves a multi-step process that starts with the reaction of 3-chlorobenzylamine with 4-piperidone to form the intermediate 3-chlorobenzyl-4-piperidone. The intermediate is then reacted with 1-(methoxyphenyl)acetyl chloride to form the final product N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide. The synthesis method has been optimized to produce high yields of pure N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide.
Scientific Research Applications
N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been studied for its potential therapeutic applications in a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to inhibit the growth of cancer cells by targeting a protein called heat shock protein 70 (Hsp70). In Alzheimer's and Parkinson's disease research, N-(3-chlorobenzyl)-3-{1-[methoxy(phenyl)acetyl]-4-piperidinyl}propanamide has been shown to reduce the accumulation of toxic proteins in the brain.
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN2O3/c1-30-23(20-7-3-2-4-8-20)24(29)27-14-12-18(13-15-27)10-11-22(28)26-17-19-6-5-9-21(25)16-19/h2-9,16,18,23H,10-15,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKPOBPYXCLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CCC(=O)NCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)

![1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5968733.png)
![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)



![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5968759.png)
![2-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B5968791.png)